molecular formula C25H25N3O B4289053 (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

Cat. No.: B4289053
M. Wt: 383.5 g/mol
InChI Key: SBECLKASQBLMNB-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound belonging to the class of pyrano[3,2-c]pyridines. This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyridine ring, along with various substituents such as amino, benzylidene, isopropyl, phenyl, and carbonitrile groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE can be achieved through a multi-step reaction involving the condensation of 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones with malononitrile. The reaction is typically carried out in the presence of a catalyst such as diammonium hydrogen phosphate (DAHP) or piperidine in aqueous media at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, selecting appropriate solvents, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents.

Scientific Research Applications

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The exact mechanism of action of (8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE stands out due to its specific combination of functional groups and its unique pyrano[3,2-c]pyridine scaffold. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(8E)-2-amino-8-benzylidene-4-phenyl-6-propan-2-yl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-17(2)28-15-20(13-18-9-5-3-6-10-18)24-22(16-28)23(19-11-7-4-8-12-19)21(14-26)25(27)29-24/h3-13,17,23H,15-16,27H2,1-2H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBECLKASQBLMNB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE

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